molecular formula C10H6Cl2N2 B1601584 3-Chloro-6-(2-chlorophenyl)pyridazine CAS No. 66549-15-3

3-Chloro-6-(2-chlorophenyl)pyridazine

Cat. No. B1601584
CAS RN: 66549-15-3
M. Wt: 225.07 g/mol
InChI Key: UTCVANDFQGNDKQ-UHFFFAOYSA-N
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Description

“3-Chloro-6-(2-chlorophenyl)pyridazine” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular formula of “3-Chloro-6-(2-chlorophenyl)pyridazine” is C10H6Cl2N2 . The molecular weight is 225.08 . The InChI key is UTCVANDFQGNDKQ-UHFFFAOYAG .

Scientific Research Applications

Solid Phase Synthesis of Pyridazine Derivatives

Researchers have developed a method for the solid-phase synthesis of 3,6-disubstituted pyridazine derivatives, showcasing the crystal structure of 3,6-bis(p-chlorophenyl)pyridazine. This approach uses polymer-bound sodium benzenesulfinate for the condensation reaction, enabling the mild release of the desired product (Chenyu, LamYulin, & LeeSoo-Ying, 2001).

Inhibitory Effect of Pyridazine Derivatives on Corrosion

A study investigated the corrosion inhibition properties of new pyridazine derivatives on mild steel in acidic environments. These derivatives showed promising protection performances, attributed to their nitrogen atoms and unsaturated groups, demonstrating their utility beyond biological activities (Motsie E. Mashuga, L. Olasunkanmi, & E. Ebenso, 2017).

Crystal Structure and DFT Studies of Triazole Pyridazine Derivatives

Another research focused on the synthesis and characterization of triazole pyridazine derivatives, revealing their anti-tumor and anti-inflammatory activities. The study provides insights into their crystal structure, DFT calculations, and intermolecular interactions, emphasizing the pharmaceutical potential of these compounds (Hamdi Hamid Sallam et al., 2021).

Surface Protection Activities of Pyridazine Derivatives

A study on the surface protection activities of 6-substituted 3-chloropyridazine derivatives against mild steel corrosion in an acidic solution was conducted. The pyridazine molecules showed effective corrosion inhibition, highlighting their potential as protective agents in industrial applications (L. Olasunkanmi et al., 2018).

Microwave-assisted Synthesis of Pyridazine Derivatives

Research on the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines demonstrated an accelerated method for preparing these compounds, which are valuable for forming metal complexes. This study provides an alternative route for synthesizing pyridazines efficiently (R. Hoogenboom, B. C. Moore, & U. Schubert, 2006).

Safety And Hazards

“3-Chloro-6-(2-chlorophenyl)pyridazine” is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . Further safety data can be found in the Safety Data Sheet .

properties

IUPAC Name

3-chloro-6-(2-chlorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCVANDFQGNDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498760
Record name 3-Chloro-6-(2-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(2-chlorophenyl)pyridazine

CAS RN

66549-15-3
Record name 3-Chloro-6-(2-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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